3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
Brand Name: Vulcanchem
CAS No.: 87532-15-8
VCID: VC15923399
InChI: InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

CAS No.: 87532-15-8

Cat. No.: VC15923399

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate - 87532-15-8

Specification

CAS No. 87532-15-8
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name (3-oxo-1,4-dihydroisochromen-4-yl) benzoate
Standard InChI InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2
Standard InChI Key OYUGHQHTJVACTP-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3

Introduction

Chemical Identification and Nomenclature

Structural and Molecular Characteristics

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate belongs to the benzopyran family, featuring a bicyclic framework with a ketone group at position 3 and a benzoate ester at position 4. Its IUPAC name, (3-oxo-1,4-dihydroisochromen-4-yl) benzoate, reflects this substitution pattern . Key identifiers include:

PropertyValue
CAS No.87532-15-8
Molecular FormulaC16H12O4\text{C}_{16}\text{H}_{12}\text{O}_{4}
Molecular Weight268.26 g/mol
SMILESC1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3
InChIKeyOYUGHQHTJVACTP-UHFFFAOYSA-N

The compound’s structure was confirmed via spectroscopic methods, including NMR and mass spectrometry . Its benzoate ester group distinguishes it from analogs like 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate (CAS 87532-14-7), which has an acetate group instead .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate typically involves a multi-step process:

  • Formation of the Benzopyran Core: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions generates the dihydrobenzopyran skeleton.

  • Esterification: Reaction of the 4-hydroxyl group with benzoyl chloride in the presence of a base (e.g., pyridine) introduces the benzoate moiety.

A representative reaction scheme is:

Phenol derivative+Acrylic acid derivativeH+Dihydrobenzopyran-4-olBenzoyl chlorideTarget Compound\text{Phenol derivative} + \text{Acrylic acid derivative} \xrightarrow{\text{H}^+} \text{Dihydrobenzopyran-4-ol} \xrightarrow{\text{Benzoyl chloride}} \text{Target Compound}

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during esterification. Catalytic methods using Lewis acids or ionic liquids, as reported for related benzopyrans , could improve yields but require further validation for this specific compound.

Structural and Spectroscopic Analysis

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1720–1740 cm1^{-1} (C=O stretch of ketone and ester) and 1260–1280 cm1^{-1} (C–O–C ester vibration).

  • 1^1H NMR: Signals at δ 7.8–8.1 ppm (aromatic protons of benzoate), δ 5.2–5.5 ppm (methine proton adjacent to the ketone), and δ 2.8–3.2 ppm (methylene protons of the dihydropyran ring) .

Applications and Industrial Relevance

Pharmaceutical Development

As a scaffold for drug discovery, this compound could serve as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via modification of the benzoate group to mimic aspirin’s acetylated structure.

  • Anticancer Agents: Functionalization with alkylating groups or metal-coordinating motifs .

Material Science

The rigid benzopyran core and aromatic ester make it a candidate for:

  • Liquid Crystals: Due to its planar structure and polarizable groups.

  • Polymer Additives: As a UV stabilizer or plasticizer .

Future Research Directions

Priority Areas

  • Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • Derivatization Studies: Introducing substituents at positions 6 or 7 to modulate electronic and steric properties.

  • Catalytic Applications: Testing as a ligand in asymmetric synthesis, inspired by benzopyran-derived catalysts .

Challenges

  • Scalability: Current synthesis methods require optimization for industrial-scale production.

  • Toxicology: No data exist on acute or chronic toxicity, necessitating preclinical studies.

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